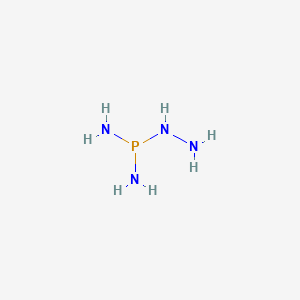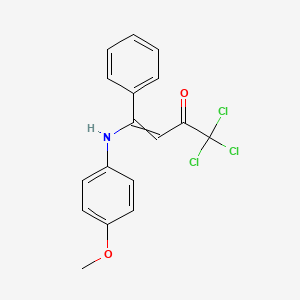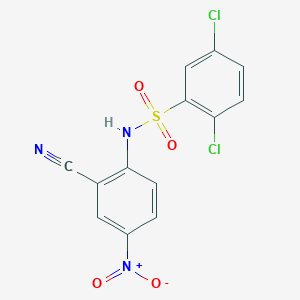![molecular formula C14H9Cl2NO5 B14608754 [5-(2,4-Dichlorophenoxy)-2-nitrophenyl]acetic acid CAS No. 58789-10-9](/img/structure/B14608754.png)
[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]acetic acid is an organic compound that belongs to the class of phenoxyacetic acids. This compound is characterized by the presence of a dichlorophenoxy group and a nitrophenyl group attached to an acetic acid moiety. It is primarily used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,4-Dichlorophenoxy)-2-nitrophenyl]acetic acid typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid under controlled conditions. The reaction is facilitated by the presence of a base, such as sodium hydroxide, which helps in the deprotonation of the phenol group, allowing it to react with chloroacetic acid to form the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product .
化学反応の分析
Types of Reactions
[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder in acidic medium.
Substitution: Sodium hydroxide (NaOH) or other strong bases for deprotonation and subsequent nucleophilic attack.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenoxyacetic acids depending on the nucleophile used.
科学的研究の応用
[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]acetic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of herbicides and pesticides due to its ability to disrupt plant growth
作用機序
The mechanism of action of [5-(2,4-Dichlorophenoxy)-2-nitrophenyl]acetic acid involves its interaction with specific molecular targets within cells. The compound can act as an inhibitor of certain enzymes or disrupt cellular pathways by binding to key proteins. The nitrophenyl group plays a crucial role in its activity, allowing it to interact with various biological molecules and exert its effects .
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but lacking the nitrophenyl group.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with an additional chlorine atom on the phenoxy ring.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A herbicide with a methyl group instead of a nitro group .
Uniqueness
[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]acetic acid is unique due to the presence of both dichlorophenoxy and nitrophenyl groups, which confer distinct chemical and biological properties. This combination allows it to participate in a wider range of chemical reactions and interact with different molecular targets compared to its analogs .
特性
CAS番号 |
58789-10-9 |
|---|---|
分子式 |
C14H9Cl2NO5 |
分子量 |
342.1 g/mol |
IUPAC名 |
2-[5-(2,4-dichlorophenoxy)-2-nitrophenyl]acetic acid |
InChI |
InChI=1S/C14H9Cl2NO5/c15-9-1-4-13(11(16)7-9)22-10-2-3-12(17(20)21)8(5-10)6-14(18)19/h1-5,7H,6H2,(H,18,19) |
InChIキー |
KUGNIBWYCQZRBY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)CC(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(E)-N-Phenyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14608687.png)


![5,6-Bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14608708.png)



![1,2-Dimethylbicyclo[2.2.2]octane](/img/structure/B14608725.png)
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14608732.png)
![Acetic acid;tricyclo[4.2.1.03,7]nonan-8-ol](/img/structure/B14608740.png)

